Acrylate de cuivre

Vue d'ensemble

Description

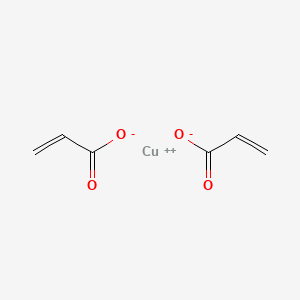

Copper acrylate is a compound with the molecular formula C3H3CuO2 . It is an ester of acrylic acid and its derivatives . The compound is used in various applications such as in the synthesis of polymers .

Synthesis Analysis

Copper acrylate can be synthesized through a process involving zinc acrylate or copper acrylate micromolecular monomer. This is followed by radical polymerization in a mixed solvent under the action of an initiator . Another method involves the synthesis of monodisperse sequence defined acrylate oligomers via consecutive single unit monomer insertion reactions .Molecular Structure Analysis

The molecular structure of copper acrylate involves a copper ion located on an inversion center and shows elongated octahedral geometry completed by two coplanar bidentate acrylates . The molecular weight of copper acrylate is 134.601 Da .Chemical Reactions Analysis

Copper acrylate can undergo various chemical reactions. For instance, it can participate in photo-induced copper-mediated polymerization in continuous-flow reactors . Acrylates, including copper acrylate, can react with thiols via two distinct mechanisms: radical mediated thiol–acrylate reaction and thiol–acrylate Michael addition .Physical And Chemical Properties Analysis

Copper acrylate has diverse characteristic properties. Acrylates are known for their good impact toughness, transparency, elasticity, and fairly good heat and oil resistance . The glass transition temperature (Tg) of acrylates is usually well below room temperature .Applications De Recherche Scientifique

Applications antimicrobiennes

L'acrylate de cuivre peut être incorporé dans des matrices de gels polymères pour créer des matériaux antimicrobiens. Ces hydrogels, lorsqu'ils sont chargés d'ions cuivre, présentent une activité antimicrobienne significative contre divers microbes, notamment Staphylococcus aureus sensible à la méthicilline et résistant à la méthicilline (SARM et SARM), Escherichia coli et Candida albicans . La libération contrôlée d'ions cuivre à partir de ces hydrogels peut être utilisée pour des applications médicales, offrant une alternative potentielle aux traitements conventionnels des infections.

Revêtements et peintures

Dans le domaine des revêtements et des peintures, l'this compound peut être utilisé pour améliorer les propriétés antifouling. Cette application est particulièrement pertinente dans les milieux marins où la bio-encrassement peut affecter considérablement les performances et la longévité des structures immergées . La capacité de l'this compound à prévenir la croissance microbienne en fait un excellent choix pour créer des revêtements qui protègent contre les organismes marins.

Catalyse

L'this compound peut servir de catalyseur dans divers procédés chimiques. Ses propriétés catalytiques sont bénéfiques dans l'industrie pétrochimique, où il peut être utilisé pour des réactions d'hydrogénation . Les catalyseurs au cuivre sont connus pour présenter une activité favorable par rapport à d'autres métaux, tels que le nickel, ce qui les rend précieux dans les applications industrielles.

Nanotechnologie

En nanotechnologie, l'this compound peut être utilisé pour synthétiser des nanoparticules de cuivre avec des structures diverses adaptées à des utilisations spécifiques. Ces nanoparticules ont des applications dans la production de peintures, de céramiques, de batteries, de piles à combustible, etc. . La polyvalence des nanoparticules de cuivre les rend adaptées à une large gamme de matériaux et de technologies de pointe.

Synergie antibactérienne

L'this compound peut faire partie de nanoparticules bimetalliques, telles que des combinaisons argent-cuivre, qui présentent un mécanisme antibactérien synergique . Ces nanoparticules peuvent améliorer l'efficacité, réduire la toxicité et offrir de nouvelles solutions pour lutter contre la résistance aux antibiotiques, qui est une préoccupation croissante en santé publique.

Mécanisme D'action

Target of Action

Copper acrylate, like other copper compounds, primarily targets enzymes and proteins within cells . Copper is an essential nutrient for cellular processes, serving as a constituent element or enzyme cofactor participating in many biochemical pathways . It plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems .

Mode of Action

Copper acrylate interacts with its targets primarily through the generation of reactive oxygen species (ROS), which can irreversibly damage membranes . Copper ions released from surfaces can lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .

Biochemical Pathways

Copper acrylate affects several biochemical pathways. As a constituent element or enzyme cofactor, copper participates in many biochemical pathways and plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems . Copper ions can also regulate the cellular changes that underlie transitions in cell state .

Pharmacokinetics

It’s known that copper ions can be incorporated into cells via specific transporters, and once inside the cell, they can be sequestered by molecules such as metallothioneins or targeted to utilization pathways by chaperones .

Result of Action

The molecular and cellular effects of copper acrylate’s action are multifaceted. Copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Copper ions can also directly catalyze the oxidation of metabolic molecules, driving the metabolic and epigenetic programming that underlies immune-cell activation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of copper acrylate. For instance, soil contamination with heavy metals like copper can cause toxic effects on plants, animals, and humans . Copper ions in soil can have pronounced impacts on the structure of the transcriptionally active bacterial community, overruling other environmental factors like season and pH . Therefore, the environmental context is crucial in determining the impact of copper acrylate.

Safety and Hazards

Orientations Futures

The use of acrylates, including copper acrylate, in dual-curing systems has found widespread use over the years due to their cheap, easily handled, and versatile nature . Future research could focus on further exploring the synthetic scope of photo-induced copper-mediated polymerization in continuous-flow reactors .

Propriétés

IUPAC Name |

copper;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLSDXJBKRIVFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161197 | |

| Record name | Copper acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13991-90-7, 20074-76-4 | |

| Record name | Copper acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.